3-Methyl-1,2,3,4-tetrahydroquinoline

Physical Property Solid-State Handling Tetrahydroquinoline

3-Methyl-1,2,3,4-tetrahydroquinoline (CAS 20668-20-6) is the preferred chiral building block for argatroban synthesis. Unlike achiral 1,2,3,4-tetrahydroquinoline (liquid at RT), the 3-methyl substituent creates a stereocenter and renders this compound a solid (mp 49°C), enabling enantiomeric resolution into (3R)- and (3S)-forms with ≥99% ee via patented biocatalysis. Generic tetrahydroquinoline or alternative methyl isomers (2-Me, 4-Me) cannot substitute in stereoselective steps. Also identified as a natural product in Lagochilus ilicifolius with antibacterial activity. Supplied at ≥98% purity.

Molecular Formula C10H13N
Molecular Weight 147.221
CAS No. 20668-20-6
Cat. No. B2921594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,2,3,4-tetrahydroquinoline
CAS20668-20-6
Molecular FormulaC10H13N
Molecular Weight147.221
Structural Identifiers
SMILESCC1CC2=CC=CC=C2NC1
InChIInChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-5,8,11H,6-7H2,1H3
InChIKeyBUZMGUAGCNSWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1,2,3,4-tetrahydroquinoline (CAS 20668-20-6): Chemical Profile and Procurement Considerations


3-Methyl-1,2,3,4-tetrahydroquinoline (CAS 20668-20-6) is a heterocyclic organic compound belonging to the tetrahydroquinoline class, featuring a partially saturated quinoline ring system with a methyl substituent at the 3-position. Its molecular formula is C10H13N, with a molecular weight of 147.22 g/mol [1]. It has been identified as a natural product in the plant Lagochilus ilicifolius [2] and serves as a versatile chiral synthon in the preparation of the antithrombotic drug argatroban [3]. Commercial offerings typically provide this compound at ≥98% purity .

Why Generic Tetrahydroquinoline Substitution is Inadequate for Specialized Applications Requiring 3-Methyl-1,2,3,4-tetrahydroquinoline


While 1,2,3,4-tetrahydroquinoline and its methylated derivatives share a common core structure, the specific placement of the methyl group at the 3-position on 3-Methyl-1,2,3,4-tetrahydroquinoline (CAS 20668-20-6) confers distinct physicochemical and stereochemical properties that are critical for specific applications. Unlike unsubstituted 1,2,3,4-tetrahydroquinoline, which is a liquid at room temperature with a melting point of 9-14 °C , the 3-methyl derivative is a solid at standard conditions (melting point 49.00 °C) . Furthermore, the methyl group at the 3-position creates a chiral center, enabling the isolation of enantiomerically pure (3R)- and (3S)-forms, a feature absent in the achiral parent compound [1]. These enantiomers are essential chiral synthons for the diastereoselective synthesis of pharmaceuticals like argatroban [1], a function for which non-chiral or differently substituted tetrahydroquinolines cannot substitute. Therefore, direct replacement with a generic tetrahydroquinoline or an alternative methyl isomer (e.g., 2-methyl or 4-methyl) will fail to meet the precise reactivity and stereochemical demands of these specialized applications.

Quantitative Differentiation of 3-Methyl-1,2,3,4-tetrahydroquinoline (CAS 20668-20-6) from Structural Analogs: A Comparative Evidence Guide


Enhanced Solid-State Handling and Physical Form Due to Elevated Melting Point vs. Liquid 1,2,3,4-Tetrahydroquinoline

3-Methyl-1,2,3,4-tetrahydroquinoline (CAS 20668-20-6) is a solid at room temperature with a reported melting point of 49.00 °C . In stark contrast, the unsubstituted parent compound, 1,2,3,4-tetrahydroquinoline (CAS 635-46-1), is a liquid with a melting point of 9-14 °C . This significant difference in physical state directly impacts handling, storage, and formulation considerations.

Physical Property Solid-State Handling Tetrahydroquinoline

Unique Chirality and Enantiomeric Purity Enables Diastereoselective Pharmaceutical Synthesis

The 3-methyl substituent on the tetrahydroquinoline core creates a chiral center, giving rise to (3R) and (3S) enantiomers. A patented biocatalytic process achieves enantiomerically pure (≥99.0% ee) forms of both enantiomers [1]. This is a critical differentiator from the achiral 1,2,3,4-tetrahydroquinoline (CAS 635-46-1) and other non-chiral methyl isomers like 2-methyl-1,2,3,4-tetrahydroquinoline, which cannot provide this stereochemical control.

Chiral Synthesis Enantiomeric Purity Pharmaceutical Intermediate

Distinct Aqueous Solubility Profile vs. Parent Tetrahydroquinoline Impacts Formulation and Reaction Medium Selection

The aqueous solubility of 3-Methyl-1,2,3,4-tetrahydroquinoline is reported as 228.3 mg/L at 25 °C . This represents a measurable difference from the parent compound 1,2,3,4-tetrahydroquinoline, which is described as insoluble or having a solubility of <1 g/L (<1000 mg/L) at 20 °C . While both are poorly soluble, the 3-methyl derivative is approximately 4.4-fold less soluble in water.

Solubility Physicochemical Property Tetrahydroquinoline

Natural Occurrence and Antibacterial Activity as a Differentiator from Purely Synthetic Analogs

3-Methyl-1,2,3,4-tetrahydroquinoline was identified for the first time as a natural product from the plant Lagochilus ilicifolius Bge. [1]. In the same study, the crude alkaloid mixture containing this compound showed antibacterial activity, with growth inhibition zones observed against S. aureus, B. subtilis, B. cereus, and E. coli at a concentration of 500 μg/disc [1]. This natural provenance and associated bioactivity distinguishes it from many in-class compounds that are solely synthetic and lack a documented natural occurrence.

Natural Product Antibacterial Alkaloid

Optimal Application Scenarios for 3-Methyl-1,2,3,4-tetrahydroquinoline (CAS 20668-20-6) Based on Quantitative Evidence


Chiral Synthon for the Diastereoselective Synthesis of Argatroban and Analogs

This compound is the preferred procurement choice for research and development groups working on the synthesis of the antithrombotic agent argatroban or its analogs. The patented biocatalytic process provides both enantiomerically pure (3R) and (3S)-3-methyl-1,2,3,4-tetrahydroquinoline with ≥99.0% ee [1]. These enantiomers are essential chiral building blocks that dictate the final diastereomeric purity of argatroban, where the (21S)-epimer exhibits double the potency of the (21R)-epimer [2]. Generic or achiral tetrahydroquinolines are not viable substitutes for this stereoselective step.

Natural Product Chemistry and Bioactivity-Guided Isolation Studies

Researchers investigating the chemical ecology or medicinal potential of the plant species Lagochilus ilicifolius Bge. should prioritize this compound. It was identified as a natural product in this plant for the first time, and the crude alkaloid extract containing it demonstrated antibacterial activity against several strains at 500 μg/disc [3]. This natural occurrence makes it a target for bioactivity-guided fractionation, metabolomics, or chemotaxonomic studies, distinguishing it from purely synthetic in-class compounds.

Medicinal Chemistry Programs Exploring Tetrahydroquinoline Scaffolds with Defined 3D Topology

In structure-activity relationship (SAR) studies focused on tetrahydroquinoline-based drug candidates, the 3-methyl substitution introduces a chiral center that influences molecular conformation and target binding. QSAR models for tetrahydroquinoline analogs targeting Plasmodium falciparum protein farnesyltransferase (Pf-PFT) have highlighted the importance of substituents at the 3-position for modulating selectivity and potency [4]. The 3-methyl derivative provides a specific, rigid scaffold for probing these effects, unlike the achiral parent compound or differently substituted isomers (e.g., 2-methyl, 4-methyl), which present different steric and electronic environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.